molecular formula C8H11F3N2O B2744895 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856098-09-3

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2744895
CAS No.: 1856098-09-3
M. Wt: 208.184
InChI Key: XPSNQGUPUJAESA-UHFFFAOYSA-N
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Description

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a trifluoropropoxy group

Preparation Methods

The synthesis of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropoxy group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with similar compounds such as:

Properties

IUPAC Name

1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-13-4-2-7(12-13)6-14-5-3-8(9,10)11/h2,4H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSNQGUPUJAESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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